Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate
Description
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(3-methoxy-4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C19H22O5/c1-3-23-19(21)12-16(20)15-9-10-17(18(11-15)22-2)24-13-14-7-5-4-6-8-14/h4-11,16,20H,3,12-13H2,1-2H3 |
InChI Key |
YRIYIQOTBHHKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Wittig Olefination Route to (E)-Ethyl 3-(4-(Benzyloxy)-3-Methoxyphenyl)acrylate Intermediate
A key intermediate in the preparation of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate is (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate. This intermediate is synthesized via a Wittig olefination reaction, which forms the carbon-carbon double bond with high stereoselectivity.
-
- 4-Benzyloxy-3-methoxybenzaldehyde
- Ethyl (triphenylphosphoranylidene)acetate (a Wittig reagent)
-
- Solvent: Dichloromethane
- Temperature: Approximately 20 degrees Celsius
- Reaction Time: 6 hours
Outcome :
- The Wittig reaction yields (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate with a reported yield of 99%.
- The (E)-configuration is favored, which is crucial for subsequent transformations.
| Parameter | Details |
|---|---|
| Starting Aldehyde | 4-Benzyloxy-3-methoxybenzaldehyde |
| Wittig Reagent | Ethyl (triphenylphosphoranylidene)acetate |
| Solvent | Dichloromethane |
| Temperature | 20 °C |
| Reaction Time | 6 hours |
| Yield | 99% |
| Reference | Lalwani, Komal G.; Sudalai, Arumugam, European Journal of Organic Chemistry, 2015 |
This step is foundational as it installs the ethyl acrylate moiety conjugated to the substituted aromatic ring, setting the stage for further functionalization to the hydroxypropanoate.
Reduction of the Double Bond to Form the Hydroxypropanoate
The next critical step is the conversion of the α,β-unsaturated ester (the acrylate) to the saturated 3-hydroxypropanoate derivative. This involves selective reduction of the double bond and introduction of the hydroxy group at the beta position.
-
- Catalytic hydrogenation or hydride reduction can be employed to saturate the double bond.
- Subsequent hydroxylation at the β-position can be achieved either by direct hydroboration-oxidation or by stereoselective reduction of an intermediate ketone or aldehyde derivative.
-
- Catalysts such as palladium on carbon or Raney nickel for hydrogenation.
- Hydroboration using borane reagents followed by oxidation with hydrogen peroxide under basic conditions.
- Alternatively, stereoselective reduction using chiral catalysts or reagents to control the formation of the hydroxy stereocenter.
Outcome :
- Formation of this compound with control over stereochemistry at the hydroxy-bearing carbon.
Due to the lack of direct literature specifying the exact reduction/hydroxylation conditions for this compound, the above represents standard organic synthetic strategies applied to similar α,β-unsaturated esters with aromatic substitution patterns.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylic position of the compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 3-[4-(Benzyloxy)-3-methoxyphenyl]propanoic acid.
Reduction: Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The benzyloxy and methoxy groups may play a role in its binding affinity and activity at these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate with structurally related compounds, emphasizing substituent effects, molecular properties, and synthetic challenges:
Key Observations :
Benzyloxy groups enhance lipophilicity, as seen in the trisubstituted analog (C₄₄H₄₆O₁₀), which may improve membrane permeability but complicates synthesis due to disproportionation risks .
Core Structure Variations :
- Chromene-based analogs (e.g., C₂₃H₂₃ClO₅) exhibit distinct electronic profiles due to their fused aromatic-oxygen heterocycle, which can influence binding to biological targets like enzymes or receptors .
Synthetic Challenges :
- Multi-benzyloxy-methoxyphenyl derivatives (e.g., C₄₄H₄₆O₁₀) often face side reactions, such as disproportionation to ketones or alkanes under acidic conditions, necessitating optimized catalysts or protective strategies .
- The target compound’s synthesis avoids chromatography in key steps (e.g., intermediate 12 in ), improving scalability compared to analogs requiring purification .
Physicochemical Properties: The absence of a methoxy group in Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate results in a lower molecular weight (300.35 vs. Chromene derivatives (e.g., C₂₃H₂₃ClO₅) show higher molecular weights (>400 g/mol), which may limit bioavailability despite enhanced stability from chloro substituents .
Biological Activity
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate is a complex organic compound with significant biological activity, particularly in pharmacology. Its unique structural features contribute to its potential therapeutic applications, including anti-inflammatory and enzyme inhibition properties.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Ethyl ester functional group
- Benzyloxy substituent
- Methoxyphenyl moiety
- Hydroxy group attached to a propanoate backbone
Its molecular formula is with a molecular weight of approximately 376.40 g/mol.
Pharmacological Properties
Preliminary studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, suggesting roles in metabolic disorders.
- Antioxidative Activity : Similar compounds have shown antioxidative effects, indicating that this compound may also possess the ability to mitigate oxidative stress .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some key comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | Moderate (0.85) | Lacks benzyloxy group |
| Ethyl 3-(4-(benzyloxy)-2-methoxyphenyl)propanoate | High (0.94) | Different methoxy position |
| (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | Moderate (0.85) | Different backbone structure |
| (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | Moderate (0.85) | Stereochemistry variation |
This comparison underscores the uniqueness of this compound within its class of compounds due to its specific substituents and their implications for biological activity and synthesis pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into potential therapeutic applications:
- Antiproliferative Activity : Research on methoxy-substituted benzimidazole derivatives indicated that compounds with hydroxyl and methoxy groups showed selective antiproliferative activity against cancer cell lines such as MCF-7, with IC50 values ranging from 1.2 to 5.3 μM . This suggests that structural modifications similar to those in this compound could enhance its antiproliferative properties.
- Antibacterial Activity : Compounds with similar structural features demonstrated significant antibacterial activity against Gram-positive strains, highlighting the potential for this compound to exhibit similar effects .
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step pathways, including esterification and functional group protection. A common approach involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with ethyl acetoacetate under basic conditions, followed by reduction and hydroxylation steps. Key factors include:
- Catalysts : Use of acid catalysts (e.g., H₂SO₄) for esterification .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for aryl coupling .
- Temperature : Reflux conditions (70–100°C) improve conversion rates but require careful monitoring to avoid side reactions . Characterization via NMR and MS is critical to confirm structural integrity and purity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing benzyloxy and methoxy groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Chromatography : HPLC or GC-MS assesses purity, especially after multi-step syntheses where byproducts (e.g., deprotected intermediates) may form .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what structural features drive its activity?
Preliminary studies on analogs suggest that the benzyloxy group enhances lipophilicity, facilitating membrane penetration, while the 3-hydroxypropanoate moiety participates in hydrogen bonding with enzymatic active sites (e.g., kinases or oxidoreductases). For example:
- Anticancer activity : Structural analogs inhibit cancer cell proliferation (e.g., MCF-7, PC-3) via ROS generation or apoptosis induction, though target specificity requires further validation .
- SAR Insights : Substitution at the methoxy position (e.g., halogenation) modulates potency, as seen in brominated derivatives .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Purity variations : Impurities ≥5% (e.g., residual catalysts) can skew bioassay results. Rigorous purification (e.g., column chromatography) is essential .
- Cell line variability : Differences in metabolic activity across cell lines (e.g., MCF-7 vs. HeLa) may explain divergent IC₅₀ values. Standardized protocols (e.g., MTT assay conditions) are recommended .
- Solubility issues : Use of DMSO as a solubilizing agent at concentrations >0.1% can artifactually inhibit cellular pathways .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Functional group modification : Replace the benzyloxy group with electron-withdrawing groups (e.g., nitro) to assess effects on reactivity and target binding .
- Stereochemical analysis : Synthesize enantiomers to evaluate chiral specificity in biological activity .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with putative targets like COX-2 or EGFR .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Protection/deprotection steps : Benzyl group removal via hydrogenation (Pd/C, H₂) requires precise control to avoid over-reduction .
- Yield optimization : Continuous flow reactors improve scalability for esterification steps, reducing reaction time from hours to minutes .
- Stability : The hydroxypropanoate ester is prone to hydrolysis; lyophilization or storage at -20°C in inert atmospheres is advised .
Methodological Considerations
- Synthetic Pitfalls : Side reactions during benzyloxy group introduction (e.g., Friedel-Crafts alkylation) can be mitigated using bulky bases like NaH .
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
